molecular formula C13H13N5OS B2632580 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine CAS No. 2380191-00-2

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine

Cat. No.: B2632580
CAS No.: 2380191-00-2
M. Wt: 287.34
InChI Key: YJQCRFHSXYWZDI-UHFFFAOYSA-N
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Description

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine is a heterocyclic compound that features both oxadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrimidine ring: This step involves the reaction of the oxadiazole intermediate with a pyrimidine derivative.

    Introduction of the thiophene moiety: The final step involves the coupling of the thiophene group to the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1,2,4-oxadiazol-2-ylamine
  • 3-methyl-1,2,4-oxadiazol-5-ylamine
  • 2-(thiophen-2-yl)ethylamine

Uniqueness

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine is unique due to the combination of its oxadiazole, pyrimidine, and thiophene moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-9-17-13(19-18-9)11-7-14-8-16-12(11)15-5-4-10-3-2-6-20-10/h2-3,6-8H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQCRFHSXYWZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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